2-[4-(Pentyloxy)phenyl]acetamide
Description
2-[4-(Pentyloxy)phenyl]acetamide (PMN P-92-31) is an acetamide derivative featuring a pentyloxy group (-O-C₅H₁₁) at the para position of the phenyl ring. Its structure combines the hydrogen-bonding capacity of the acetamide group with the lipophilic pentyloxy chain, suggesting a balance between solubility and membrane permeability.
Properties
CAS No. |
5100-05-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(4-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H2,14,15) |
InChI Key |
BTQICRIKIRVKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxyacetanilide
Procedure :
4-Hydroxyacetanilide is reacted with 1-bromopentane in acetone under reflux with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, forming the pentyloxy ether linkage while retaining the acetamide group.
Conditions :
- Reagents : 4-Hydroxyacetanilide, 1-bromopentane, K₂CO₃, acetone.
- Temperature : 60–70°C, 10 hours.
- Workup : Filtration, recrystallization in methanol.
Advantages :
- Single-step reaction with minimal byproducts.
- Scalable for industrial production.
Limitations :
- Requires strict moisture control to prevent hydrolysis of the acetamide.
Acetylation of 4-Pentyloxyaniline
Procedure :
4-Pentyloxyaniline is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine or DMAP). This method prioritizes ether formation before introducing the acetamide group.
Conditions :
- Reagents : 4-Pentyloxyaniline, acetic anhydride, pyridine.
- Temperature : Room temperature, 4–6 hours.
- Workup : Aqueous extraction, column chromatography.
Yield : 85–92%.
Advantages :
- High yields due to selective acetylation.
- Compatible with sensitive functional groups.
Limitations :
- Requires pre-synthesis of 4-pentyloxyaniline, adding steps.
Mitsunobu Reaction Approach
Procedure :
A Mitsunobu reaction couples 4-hydroxyphenylacetamide with 1-pentanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method forms the ether bond under mild conditions.
Conditions :
- Reagents : 4-Hydroxyphenylacetamide, 1-pentanol, DEAD, PPh₃, THF.
- Temperature : 0°C to room temperature, 12 hours.
- Workup : Silica gel chromatography.
Advantages :
- Stereospecific and efficient for ether synthesis.
- Avoids strong bases.
Limitations :
- High cost of reagents limits large-scale use.
Palladium-Catalyzed Coupling
Procedure :
A Suzuki-Miyaura coupling links 4-bromophenylacetamide with pentyloxyboronic acid using Pd(PPh₃)₄ as a catalyst.
Conditions :
- Reagents : 4-Bromophenylacetamide, pentyloxyboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane.
- Temperature : 80°C, 24 hours.
- Workup : Extraction, solvent evaporation.
Advantages :
- Versatile for structurally diverse analogs.
Limitations :
- Moderate yields and palladium residue removal challenges.
Comparative Analysis
Experimental Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Pentyloxy)phenyl]acetamide is an organic compound with an acetamide functional group attached to a phenyl ring with a pentyloxy substituent. It has a molecular weight of approximately 221.3 g/mol. The compound is slightly soluble in water but more soluble in organic solvents like ethanol and chloroform. The pentyloxy group enhances its lipophilicity, making it potentially useful in various biological applications.
Research indicates that 2-[4-(Pentyloxy)phenyl]acetamide exhibits significant biological activity and has been investigated for its potential role in drug development.
Structural Similarities
Several compounds share structural similarities with 2-[4-(Pentyloxy)phenyl]acetamide. These compounds differ primarily in their functional groups and substituents on the phenyl ring, which can significantly influence their biological activities and chemical reactivities.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- | Contains an amino group instead of a pentyloxy group | Potentially different biological activity |
| N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamide | Contains a quinoline moiety | May exhibit different pharmacological properties |
| Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5... | Contains an acetylamino group | Unique reactivity profile due to the acetyl group |
Synthesis and Production
Mechanism of Action
The mechanism of action of 2-[4-(Pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key analogs include:
- N-[2-amino-4-(pentyloxy)phenyl]acetamide (PMN P-92-33): Substitutes the nitro group with an amino (-NH₂) group, which may improve solubility via hydrogen bonding but require careful handling due to possible metabolic activation .
- N-[4-(Benzyloxy)phenyl]acetamide : Replaces pentyloxy with a benzyloxy group, increasing steric bulk and lipophilicity, which could delay metabolic degradation compared to the linear pentyl chain .
- 2-(4-Hydroxyphenyl)acetamide: A polar analog (Atenolol Impurity A) with a hydroxyl group, offering higher aqueous solubility but reduced membrane permeability compared to alkoxy derivatives .
Table 1: Substituent Effects on Key Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(Pentyloxy)phenyl]acetamide, and how can reaction conditions be systematically optimized?
- Methodology :
-
Base selection : Weak bases like KCO in acetonitrile are effective for nucleophilic substitution reactions involving phenoxyacetamide derivatives. Stirring at room temperature for 24 hours ensures completion, monitored via TLC .
-
Purification : Remove salts (e.g., KCO) by filtration, followed by solvent evaporation under reduced pressure. Recrystallization in ethanol improves purity.
-
Optimization : Use a factorial design to test variables (e.g., solvent polarity, base strength, temperature). For example, acetonitrile outperforms DMF in minimizing side reactions .
Reaction Condition Parameter Impact on Yield Solvent Acetonitrile High yield (≥85%) Base KCO Mild, efficient Temperature 25°C Avoids decomposition
Q. Which analytical techniques are critical for characterizing 2-[4-(Pentyloxy)phenyl]acetamide, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : H NMR should show resonances for the pentyloxy chain (δ 0.8–1.8 ppm for CH/CH) and the acetamide NH (δ 6.5–7.0 ppm). C NMR confirms the carbonyl (C=O) at ~170 ppm .
- FTIR : Look for N–H stretching (3300–3200 cm) and C=O (1650–1680 cm).
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate structural stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in H NMR) for 2-[4-(Pentyloxy)phenyl]acetamide derivatives?
- Methodology :
- Dynamic NMR : Test variable temperatures to identify rotational barriers in the pentyloxy chain that may cause splitting .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data. For example, torsional strain in the alkoxy group may explain discrepancies .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
Q. What computational strategies are effective for predicting the bioactivity or binding affinity of 2-[4-(Pentyloxy)phenyl]acetamide in molecular docking studies?
- Methodology :
-
Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with AM1-BCC charges and dock into target proteins (e.g., SARS-CoV-2 main protease, as in COVID-19 studies) .
-
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
-
Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions).
Target Protein Binding Affinity (kcal/mol) Key Interactions SARS-CoV-2 M -7.2 ± 0.3 H-bond with Glu166 Human ACE2 -5.8 ± 0.5 π-π stacking with Tyr41
Q. How can researchers design experiments to elucidate the metabolic stability of 2-[4-(Pentyloxy)phenyl]acetamide in hepatic microsomes?
- Methodology :
- In Vitro Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t and intrinsic clearance .
- Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
- Metabolite ID : Perform HRMS to detect hydroxylation or O-dealkylation products. Compare fragmentation patterns with synthetic standards .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction yield optimization?
- Methodology :
- Error Source Identification : Check force field accuracy in simulations (e.g., GAFF vs. OPLS). Recalibrate with experimental data from analogous compounds .
- Sensitivity Analysis : Use Monte Carlo sampling to assess parameter uncertainty (e.g., solvent effects, steric hindrance).
- Hybrid Workflows : Integrate high-throughput experimentation (HTE) with machine learning (e.g., random forests) to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
